molecular formula C12H14ClNO4 B14899063 2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid

2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid

Cat. No.: B14899063
M. Wt: 271.69 g/mol
InChI Key: XRNYRUFXYGCAKR-UHFFFAOYSA-N
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Description

2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a chlorobenzyl group, and a dioxolane ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps. One common method starts with the protection of the amino group in 2-amino-6-chlorobenzyl using a bis-N-tert-butoxycarbonylation reaction . This protected intermediate is then coupled with a dioxolane derivative under Mitsunobu reaction conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the chlorobenzyl group can produce benzyl derivatives .

Scientific Research Applications

2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dioxolane ring in 2-(2-(2-Amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid makes it unique compared to other similar compounds. This ring structure can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

2-[2-[(2-amino-6-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid

InChI

InChI=1S/C12H14ClNO4/c13-9-2-1-3-10(14)8(9)6-12(7-11(15)16)17-4-5-18-12/h1-3H,4-7,14H2,(H,15,16)

InChI Key

XRNYRUFXYGCAKR-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CC2=C(C=CC=C2Cl)N)CC(=O)O

Origin of Product

United States

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